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Compound of Interest

Compound Name: 1,4,8,11-Tetrathiacyclotetradecane

Cat. No.: B1296586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1,4,8,11-

tetraazacyclotetradecane, a significant macrocyclic compound widely known as cyclam. This

document compiles essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format.

Detailed experimental protocols and visual representations of the compound's structure and

analytical workflow are included to support researchers in their scientific endeavors.

Core Spectroscopic Data
The following sections summarize the key spectroscopic data for 1,4,8,11-

tetraazacyclotetradecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1,4,8,11-

tetraazacyclotetradecane. The symmetry of the molecule influences the number and multiplicity

of signals in both ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for 1,4,8,11-Tetraazacyclotetradecane
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Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

2.75 t 8H

-NH-CH₂-CH₂-CH₂-

NH- (axial and

equatorial protons on

carbons adjacent to

nitrogen)

2.68 s 8H

-NH-CH₂-CH₂-CH₂-

NH- (protons on the

ethylene bridges)

2.23 s 4H NH (amine protons)

1.72 t 4H

-NH-CH₂-CH₂-CH₂-

NH- (protons on the

central carbon of the

propylene bridges)

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for 1,4,8,11-Tetraazacyclotetradecane

Chemical Shift (δ ppm) Assignment

~49.5
-NH-CH₂-CH₂-CH₂-NH- (carbons of the ethylene

bridges)

~47.0
-NH-CH₂-CH₂-CH₂-NH- (carbons adjacent to

nitrogen in the propylene bridges)

~28.0
-NH-CH₂-CH₂-CH₂-NH- (central carbon of the

propylene bridges)

Predicted values based on typical shifts for similar cyclic amines.

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in the molecule. The

spectrum of 1,4,8,11-tetraazacyclotetradecane is characterized by the presence of N-H and C-

H vibrations.

Table 3: IR Absorption Bands for 1,4,8,11-Tetraazacyclotetradecane

Wavenumber (cm⁻¹) Intensity Assignment

3250 - 3350 Medium, Broad N-H stretching

2850 - 2960 Strong C-H stretching (aliphatic)

1450 - 1470 Medium C-H bending (scissoring)

1100 - 1200 Medium C-N stretching

750 - 850 Medium N-H wagging

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. The electron ionization (EI) mass spectrum of 1,4,8,11-tetraazacyclotetradecane

shows a molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for 1,4,8,11-Tetraazacyclotetradecane

m/z Relative Intensity Assignment

200.2 Moderate [M]⁺ (Molecular Ion)

101 High [C₅H₁₃N₂]⁺

58 High [C₃H₈N]⁺

44 Base Peak [C₂H₆N]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Researchers should adapt these methods based on the specific instrumentation available.
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Synthesis of 1,4,8,11-Tetraazacyclotetradecane
A common method for the synthesis of 1,4,8,11-tetraazacyclotetradecane involves the reaction

of a tosylated linear tetraamine with a di-tosylated diamine under high dilution conditions,

followed by deprotection.

Preparation of the Precursors: Synthesize the necessary protected linear tetraamine and

diamine precursors.

Cyclization Reaction: React the precursors in a suitable solvent (e.g., dimethylformamide) at

an elevated temperature under high dilution to favor intramolecular cyclization.

Deprotection: Remove the protecting groups (e.g., tosyl groups) using a strong acid (e.g.,

HBr in acetic acid).

Purification: Neutralize the reaction mixture and extract the product. Further purification can

be achieved by recrystallization or chromatography.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,4,8,11-tetraazacyclotetradecane

in a deuterated solvent (e.g., CDCl₃, D₂O).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Use a standard pulse sequence.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast

from a solution onto a suitable IR-transparent window.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For electron ionization (EI), the sample is typically heated to induce vaporization. For

electrospray ionization (ESI), the sample is dissolved in a suitable solvent.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source (e.g., EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragment ions.

Visualizations
The following diagrams illustrate the structure of 1,4,8,11-tetraazacyclotetradecane and a

general workflow for its spectroscopic analysis.
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Molecular Structure of 1,4,8,11-Tetraazacyclotetradecane

N

C

C

N

C

C

C

N

C

C

N

C

C

C

Click to download full resolution via product page

Caption: Molecular structure of 1,4,8,11-tetraazacyclotetradecane.
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Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of 1,4,8,11-tetraazacyclotetradecane.

To cite this document: BenchChem. [Spectroscopic and Structural Analysis of 1,4,8,11-
Tetraazacyclotetradecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1296586#spectroscopic-data-nmr-ir-mass-spec-
of-1-4-8-11-tetrathiacyclotetradecane]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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